molecular formula C2H4Br2 B1610667 1,2-Dibromo(1,2-14C2)ethane CAS No. 22712-78-3

1,2-Dibromo(1,2-14C2)ethane

Cat. No.: B1610667
CAS No.: 22712-78-3
M. Wt: 191.85 g/mol
InChI Key: PAAZPARNPHGIKF-XPULMUKRSA-N
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Description

Significance of Radiolabeled Compounds in Tracing Studies

Radiolabeled compounds, or radiotracers, are fundamental tools in many areas of scientific research, including biochemistry, pharmacology, and molecular biology. amerigoscientific.com The process involves incorporating a radioactive isotope, such as Carbon-14 (B1195169) or Tritium, into the molecular structure of a compound of interest. amerigoscientific.commoravek.com This "tagging" does not alter the chemical behavior of the molecule, allowing it to act identically to its non-radioactive counterpart in biological systems. openmedscience.com

The key advantage of radiolabeling is the ability to detect and quantify the labeled substance with high sensitivity and precision, even at very low concentrations. amerigoscientific.comopenmedscience.com The radiation emitted by the isotope can be tracked using specialized detectors. amerigoscientific.com This enables researchers to follow a compound's journey through a living organism or environmental system, a field of study known as tracing. wisdomlib.org Tracing studies are critical for determining a substance's absorption, distribution, metabolism, and excretion (ADME) profile. amerigoscientific.comopenmedscience.comlongdom.org By tracking radiolabeled molecules, scientists can visualize their accumulation in specific organs, identify the metabolic pathways they undergo, and understand the mechanisms by which they are eliminated from the body. moravek.comlongdom.org

Historical Context of 1,2-Dibromoethane (B42909) Research and the Role of Carbon-14 Labeling

Research into the biological effects of 1,2-dibromoethane (EDB) intensified following the discovery of its mutagenic and carcinogenic properties. nih.govaacrjournals.org Early investigations sought to understand the mechanisms behind its toxicity. A central question was how the relatively inert parent compound was transformed into reactive molecules capable of damaging cellular components like DNA. epa.govoup.com

The development of radiolabeling techniques, particularly with Carbon-14, which was discovered in 1940, revolutionized this field of study. researchgate.net The use of 1,2-Dibromo(1,2-¹⁴C2)ethane became instrumental in elucidating the compound's complex metabolic pathways. aacrjournals.orgcdc.gov Researchers administered the ¹⁴C-labeled EDB to laboratory animals and were able to trace the distribution of radioactivity throughout the body and identify the chemical forms of the excreted metabolites. aacrjournals.orgcdc.gov

These tracer studies were crucial in confirming two major competing metabolic pathways for EDB:

Oxidative Metabolism: Mediated by the Cytochrome P-450 (CYP450) enzyme system, this pathway converts EDB to 2-bromoacetaldehyde, a reactive compound that can bind to cellular macromolecules. oup.comcdc.gov

Conjugative Metabolism: This pathway involves the enzyme-catalyzed conjugation of EDB with glutathione (B108866) (GSH). epa.govresearchgate.net This reaction, mediated by glutathione S-transferases (GST), produces S-(2-bromoethyl)glutathione. cdc.govnih.gov This conjugate can then form a highly reactive episulfonium ion, which is a potent alkylating agent that readily binds to DNA, particularly at guanine (B1146940) residues. nih.govinchem.orgaacrjournals.org

Studies using ¹⁴C-EDB demonstrated that the glutathione conjugation pathway is the primary route responsible for the compound's genotoxicity and mutagenicity. oup.comresearchgate.netiarc.fr The ability to track the ¹⁴C label from the parent EDB molecule to the final DNA adducts provided unequivocal evidence for this mechanism. aacrjournals.org

Scope and Research Objectives for 1,2-Dibromo(1,2-14C2)ethane Investigations

The use of 1,2-Dibromo(1,2-¹⁴C2)ethane has been central to achieving specific research objectives aimed at understanding its biological fate and toxicological profile. Key areas of investigation include:

Elucidating Metabolic Pathways: A primary objective has been to identify and quantify the metabolites of EDB. By using ¹⁴C-labeled EDB, researchers could track its biotransformation and determine the relative importance of the oxidative versus the glutathione conjugation pathways in different tissues and species. oup.comresearchgate.netnih.gov

Identifying and Quantifying DNA Adducts: A critical goal was to identify the specific products formed when EDB metabolites react with DNA. The radioactive tag enabled the isolation and identification of the major DNA adduct, S-[2-(N⁷-guanyl)ethyl]glutathione, confirming the mechanism of genotoxicity. inchem.orgaacrjournals.orgiarc.fr

Determining Tissue Distribution: Investigations have focused on where the compound and its metabolites accumulate in the body. Autoradiography and radioactivity measurements in tissues from animals given ¹⁴C-EDB revealed high concentrations in the liver and kidney, which are major sites of both metabolism and toxicity. aacrjournals.orgaacrjournals.org

Investigating Species and Organ Differences: Research has aimed to understand why toxicity and carcinogenicity vary between species (e.g., rats and mice) and organs. nih.govtandfonline.com Comparative studies using ¹⁴C-EDB showed differences in the rates of metabolism and DNA binding, helping to explain these variations. nih.govtandfonline.comnih.gov For example, in vitro studies showed that for EDB bioactivation, rat liver enzymes were more efficient than mouse enzymes, which correlated with in vivo DNA binding patterns. nih.gov

Research Findings

Tissue Distribution of ¹⁴C from Labeled 1,2-Dibromoethane

Studies using 1,2-Dibromo(1,2-¹⁴C2)ethane have been essential for determining the distribution of the chemical and its metabolites in vivo. Following administration to rats, radioactivity was found to be widely distributed, with the highest concentrations consistently appearing in the liver and kidneys, the primary organs of metabolism and excretion. aacrjournals.orgcdc.gov

TissueRelative Radioactivity LevelSpeciesReference
LiverHighRat aacrjournals.org
KidneyHighRat aacrjournals.org
Adrenal GlandHighMouse, Rat aacrjournals.org
Nasal MucosaHighMouse, Rat aacrjournals.org
LungDetectableRat aacrjournals.org
TestisDetectableRat aacrjournals.org
SpleenDetectableRat aacrjournals.org
HeartDetectableRat aacrjournals.org

Comparative DNA Binding of Dihaloethanes

The use of ¹⁴C-labeled compounds has allowed for direct comparison of DNA damage between different chemicals and species. Research comparing 1,2-dibromoethane (EDB) and 1,2-dichloroethane (B1671644) (DCA) found that EDB was significantly more reactive and resulted in much higher levels of DNA adducts in both rats and mice. nih.govnih.gov

CompoundSpeciesOrganRelative DNA Binding LevelReference
1,2-DibromoethaneRatLiver~1 adduct / 10⁵ bases nih.gov
1,2-DibromoethaneMouseLiver~0.5 adducts / 10⁵ bases nih.gov
1,2-DichloroethaneRatLiver10-50 fold lower than EDB nih.gov
1,2-DichloroethaneMouseLiverHigher than in Rat nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo(1,2-14C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+2,2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZPARNPHGIKF-XPULMUKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH2]([14CH2]Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514626
Record name 1,2-Dibromo(~14~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22712-78-3
Record name 1,2-Dibromo(~14~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Radiochemical Characterization of 1,2 Dibromo 1,2 14c2 Ethane

Strategies for Carbon-14 (B1195169) Isotopic Labeling of 1,2-Dibromoethane (B42909)

The strategic placement of isotopic labels is paramount in ensuring the label is retained throughout the process under study and is located in a metabolically stable position. nuvisan.commoravek.com For 1,2-dibromoethane, labeling both carbon atoms as 1,2-¹⁴C₂ ensures that the carbon backbone can be tracked, which is crucial for understanding degradation or metabolic pathways. selcia.com

The synthesis of a ¹⁴C-labeled compound begins with simple, commercially available radiolabeled precursors. wuxiapptec.com The most fundamental raw material is often [¹⁴C]barium carbonate (Ba[¹⁴C]O₃), which serves as a versatile starting point for generating various essential building blocks. wuxiapptec.com

From [¹⁴C]barium carbonate, several key one-carbon or two-carbon synthons can be produced. A common pathway involves the generation of [¹⁴C₂]acetylene, a highly versatile two-carbon building block. wuxiapptec.commdpi.com This precursor is pivotal for syntheses where the introduction of a ¹⁴C-labeled two-carbon backbone is required, as is the case for 1,2-Dibromo(1,2-14C2)ethane. The "acetylene tree" refers to the variety of labeled compounds that can be derived from this fundamental precursor.

Table 1: Key [¹⁴C] Building Blocks Derived from [¹⁴C]Barium Carbonate

Building BlockChemical FormulaTypical UseSource
[¹⁴C]Carbon Dioxide[¹⁴C]CO₂Synthesis of carboxylic acids, methanol, formaldehyde (B43269) wuxiapptec.com
[¹⁴C]Potassium CyanideK[¹⁴C]NIntroduction of nitriles, leading to acids, amines nuvisan.comwuxiapptec.com
[¹⁴C₂]AcetyleneH[¹⁴C]≡[¹⁴C]HSynthesis of two-carbon backbone structures like ethylene (B1197577) wuxiapptec.com
[¹⁴C]Barium CyanamideBa[¹⁴C]NCNUsed in specific synthetic routes for nitrogen-containing compounds wuxiapptec.com

For the synthesis of this compound, [¹⁴C₂]acetylene is the logical and efficient choice as it already contains the required C₂ backbone with the isotopic label on both carbon atoms.

Incorporating a carbon-14 label into a target molecule typically requires a multi-step synthetic sequence starting from a simple labeled precursor. nuvisan.comsyrris.jp A plausible and efficient pathway to this compound involves the conversion of [¹⁴C₂]acetylene to [¹⁴C₂]ethylene, followed by bromination.

Generation of [¹⁴C₂]Acetylene: Starting from Ba[¹⁴C]O₃, high-temperature reactions are used to produce barium carbide (Ba[¹⁴C]₂), which is then hydrolyzed to yield [¹⁴C₂]acetylene.

Partial Hydrogenation to [¹⁴C₂]Ethylene: The [¹⁴C₂]acetylene is selectively reduced to [¹⁴C₂]ethylene. This is a critical step, often accomplished using a poisoned catalyst (e.g., Lindlar's catalyst) to prevent over-reduction to [¹⁴C₂]ethane.

Bromination of [¹⁴C₂]Ethylene: The final step is the electrophilic addition of bromine (Br₂) across the double bond of [¹⁴C₂]ethylene. youtube.com This reaction is typically carried out in an inert solvent and proceeds readily to form this compound.

Table 2: Plausible Multi-step Synthesis of this compound

StepReactantReagents/ConditionsProductDescriptionSource
1Ba[¹⁴C]O₃High temperature with barium metalBa[¹⁴C]₂Production of Barium Carbide wuxiapptec.com
2Ba[¹⁴C]₂H₂O (Hydrolysis)[¹⁴C₂]H₂ (Acetylene)Generation of the key C2 building block wuxiapptec.com
3[¹⁴C₂]H₂H₂, Lindlar's Catalyst (e.g., Pd/CaCO₃/Pb(OAc)₂)[¹⁴C₂]H₄ (Ethylene)Selective partial hydrogenation of the alkyne to an alkene libretexts.org
4[¹⁴C₂]H₄Br₂ in an inert solvent (e.g., CH₂Cl₂)[¹⁴C₂]H₄Br₂Electrophilic addition of bromine across the double bond youtube.comlibretexts.org

This multi-step approach ensures precise control over the placement of the carbon-14 atoms and leads to the desired final product. libretexts.org

Radiochemical Purity and Stability Assessment

After synthesis, it is essential to verify the identity and purity of the radiolabeled compound before its use in any application. openmedscience.com Radiochemical purity is a critical parameter, defined as the proportion of the total radioactivity present in the form of the desired chemical compound. openmedscience.com

A combination of chromatographic and spectroscopic techniques is employed to determine both chemical and radiochemical purity.

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the most common and reliable method for assessing radiochemical purity. The sample is passed through an HPLC column to separate the target compound from any impurities. The eluent then flows through both a standard chemical detector (e.g., UV) and a radioactivity detector. The chemical detector confirms the identity of the compound by comparing its retention time to a non-labeled standard, while the radioactivity detector quantifies the ¹⁴C in each peak. Radiochemical purity is calculated from the ratio of the radioactivity in the product peak to the total radioactivity detected. openmedscience.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the chemical identity and structure of the synthesized compound. It provides the molecular weight of the parent compound and can help identify the structure of any impurities present. openmedscience.com

Radio-Thin-Layer Chromatography (Radio-TLC): A simpler, faster method where the compound mixture is spotted on a TLC plate and developed in a suitable solvent system. The plate is then scanned for radioactivity to determine the distribution of the label among the separated spots. openmedscience.com

Table 3: Comparison of Analytical Methods for Radiochemical Purity

TechniquePrincipleInformation ProvidedPrimary UseSource
Radio-HPLCChromatographic separation followed by UV and radioactivity detectionQuantitative radiochemical purity, chemical purity, retention timeGold standard for purity assessment openmedscience.com
LC-MSChromatographic separation coupled with mass analysisMolecular weight confirmation, structural identification of impuritiesChemical identity confirmation openmedscience.com
Radio-TLCPlanar chromatographic separation and radioactivity scanningSemi-quantitative radiochemical purity, rapid screeningQuick purity checks and reaction monitoring openmedscience.com

Factors Influencing Radiochemical Stability (e.g., Radiolysis, Chemical Structure, Storage Conditions)

Radiolabeled compounds can degrade over time, a process that reduces their radiochemical purity. The primary mechanism of degradation is radiolysis, where the energy from the radioactive decay (beta particles from ¹⁴C) causes the decomposition of the compound itself or other molecules in the system, leading to the formation of reactive free radicals. almacgroup.com

Several factors influence the stability of a ¹⁴C-labeled compound:

Radiolysis: The self-decomposition caused by the compound's own radiation. Higher specific activity (more ¹⁴C atoms per molecule) leads to a greater rate of radiolysis. almacgroup.com

Chemical Structure: The inherent chemical stability of the molecule is crucial. The position of the ¹⁴C atom and the presence of sensitive functional groups can affect stability. almacgroup.com

Storage Conditions: External factors like temperature, light, and the presence of oxygen can significantly accelerate degradation. Storing radiolabeled compounds at low temperatures (e.g., -20°C or below), in the dark, and under an inert atmosphere can minimize decomposition. openmedscience.comalmacgroup.com

Physical Form: Compounds stored as dry solids are generally more stable than those in solution, as solvents can participate in radiolysis reactions.

Table 4: Factors Affecting Radiochemical Stability

FactorDescriptionMitigation StrategySource
Primary (Intrinsic)
Specific ActivityHigher activity increases the rate of self-decomposition (radiolysis).Isotopic dilution with an unlabeled standard to lower specific activity. almacgroup.com
Chemical StructureInherent stability of the molecule and the position of the ¹⁴C label.Select a stable position for the label during synthesis design. almacgroup.com
Secondary (Extrinsic)
TemperatureHigher temperatures increase the rate of chemical degradation.Store at low temperatures (-20°C or lower). openmedscience.comalmacgroup.com
LightUV or visible light can provide energy for decomposition reactions.Store in amber vials or in the dark. openmedscience.comalmacgroup.com
Oxygen/AirCan lead to oxidation of the compound.Store under an inert atmosphere (e.g., nitrogen or argon). openmedscience.comalmacgroup.com
SolventSolvents can generate free radicals under irradiation, attacking the compound.Store as a solid if possible; choose appropriate, purified solvents. almacgroup.com

Purification Techniques for Radiolabeled Compounds (e.g., Column Chromatography)

After synthesis and before final analysis and storage, the radiolabeled compound must be purified to remove unreacted starting materials, side products, and any radiochemical impurities.

Column Chromatography: This is a widely used technique for purifying radiolabeled compounds. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent (mobile phase) is then passed through the column, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases. Fractions are collected and analyzed for radioactivity to isolate the pure product. almacgroup.com

Preparative HPLC: For higher purity requirements, preparative HPLC can be used. It operates on the same principle as analytical HPLC but with larger columns to handle greater quantities of material.

Recrystallization: This technique can be effective if the labeled compound is a solid. It involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution. Isotopic dilution with the unlabeled compound can be performed in conjunction with recrystallization to enhance stability. almacgroup.com

Environmental Fate and Transformation Pathways of 1,2 Dibromo 1,2 14c2 Ethane

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation encompasses processes that are not mediated by living organisms. For 1,2-dibromoethane (B42909), the key abiotic pathways include hydrolysis, photolysis, and volatilization.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. 1,2-Dibromoethane is resistant to hydrolysis, with its degradation in water being a slow process. cdc.gov The hydrolytic half-life of the compound has been reported to range from 2.5 to 13.2 years. cdc.gov The rate of hydrolysis is influenced by both temperature and pH. Studies have shown that the rate of hydrolysis is very slow at 25°C across a pH range of 5, 7, and 9. epa.gov Interestingly, at 25°C, the rate of hydrolysis increases as the pH decreases from 9 to 5. epa.gov Conversely, at a higher temperature of 45°C, the rate of hydrolysis increases as the pH increases from 5 to 9. epa.gov The reaction rates at 45°C are several times faster than those at 25°C for all tested pH levels, and the reaction kinetics approach a first-order rate. epa.gov The pesticide ethylene (B1197577) dibromide can hydrolyze in water to form corresponding alcohols, with a reported first-order hydrolysis rate constant of 6×10−9 s−1 at pH 7 and 25°C. chegg.com

The mechanism of hydrolysis for halogenated alkanes like 1,2-dibromoethane can proceed through substitution reactions, where the bromine atoms are replaced by hydroxyl groups from water. The initial product of hydrolysis is 2-bromoethanol (B42945), which can undergo further reactions.

Hydrolysis Half-Life of 1,2-Dibromoethane at Different Temperatures and pH epa.gov
Temperature (°C)pHHalf-Life (days)
2551288
2572190
2593352
455220
457158
459137

Photolysis, or photodegradation, is the breakdown of compounds by light. Direct photolysis of 1,2-dibromoethane in the troposphere is not expected to be a significant degradation pathway. cdc.gov However, it does react with hydroxyl radicals (•OH) in the atmosphere. cdc.gov The estimated half-life for this reaction is approximately 40 to 64 days. cdc.govnih.gov

The atmospheric oxidation of 1,2-dibromoethane is a complex process involving numerous species and transition states. nih.gov The final degradation products of this atmospheric oxidation include hydroxyl radicals, carbon dioxide (CO2), carbon monoxide (CO), formaldehyde (B43269) (CH2O), glyoxal (B1671930) (CHOCHO), bromine radicals (Br•), bromoformaldehyde (CH(O)Br), hypobromous acid (HOBr), and a potential atmospheric compound, BrC(O)C(O)Br. nih.gov

1,2-Dibromoethane is a volatile compound, and volatilization is a major process for its removal from surface waters and soils. cdc.gov Its vapor pressure of 11 mmHg at 25°C indicates that it readily partitions to the atmosphere. cdc.gov The Henry's Law constant for 1,2-dibromoethane is 8.2x10-4 atm m³/mol at 20°C, which further supports its tendency to volatilize from water. cdc.gov The volatilization half-life from flowing and standing surface waters has been estimated to be between 1 and 16 days. cdc.gov

Once in the atmosphere, 1,2-dibromoethane can be transported over long distances before being removed by wet and dry deposition or degradation. cdc.gov This long-range transport contributes to its presence in areas far from its original sources of emission. inchem.org

Physical and Chemical Properties Related to Volatilization of 1,2-Dibromoethane
PropertyValueReference
Vapor Pressure11 mmHg at 25°C cdc.gov
Henry's Law Constant8.2x10-4 atm m³/mol at 20°C cdc.gov
Water Solubility4.3 g/L at 30°C inchem.org

Biotic Transformation Mechanisms in Environmental Matrices

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms and plants.

Microorganisms play a crucial role in the breakdown of 1,2-dibromoethane in soil and groundwater. The degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: Under aerobic conditions, the biodegradation of 1,2-dibromoethane can be stimulated by the presence of certain co-substrates like ethane (B1197151) or propane. nih.govnih.gov The degradation is often catalyzed by a monooxygenase enzyme. nih.gov One identified metabolic pathway involves a hydrolytic haloalkane dehalogenase that converts 1,2-dibromoethane to 2-bromoethanol. nih.govchemicalbook.com This intermediate is then rapidly transformed into ethylene oxide by a haloalcohol dehalogenase, which prevents the accumulation of potentially toxic intermediates like 2-bromoethanol and 2-bromoacetaldehyde. nih.govchemicalbook.com The final product of aerobic biodegradation can be carbon dioxide. nih.gov A microbial consortium containing facultative anaerobe Chromobacterium has been shown to be effective in aerobic degradation. nih.gov Studies have shown that optimal aerobic biodegradation occurs at dissolved oxygen levels between 1.2 and 5.1 mg/L. mdpi.com

Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria can also degrade 1,2-dibromoethane. One of the proposed mechanisms is a two-electron transfer pathway of dihaloelimination. nih.gov An enriched microbial consortium containing anaerobic bacteria such as Desulfovibrio has been shown to be effective in this process. nih.gov

Microbial Degradation of 1,2-Dibromoethane
ConditionKey Microorganisms/EnzymesMetabolic Pathway/MetabolitesReference
AerobicMycobacterium sp. Strain GP1, Chromobacterium, Monooxygenase, Haloalkane dehalogenase2-Bromoethanol, Ethylene oxide, Carbon dioxide nih.govnih.govchemicalbook.comnih.gov
AnaerobicDesulfovibrio, DehalococcoidesDihaloelimination nih.govresearchgate.net

Phytoremediation, the use of plants to clean up contaminated environments, is a potential strategy for sites contaminated with 1,2-dibromoethane.

Plant Uptake and Metabolism: Studies have demonstrated that certain plants can take up and metabolize 1,2-dibromoethane. The tropical leguminous tree, Leucaena leucocephala, has been shown to take up and metabolize EDB from a hydroponic solution, as indicated by the formation of bromide ions. nih.gov Elevated levels of bromide were also found in the tissues of these trees grown at a phytoremediation site, suggesting in-situ uptake and degradation of brominated compounds. nih.gov However, the uptake of 1,2-dibromoethane by plants can be influenced by the age of the contamination. One study found that while freshly applied EDB could be taken up by radishes and perennial ryegrass, aged residues that persist in the soil for many years are not taken up by these plants. epa.gov

Phytotransformation and Conjugation: Phytotransformation refers to the breakdown of contaminants within plant tissues. hawaii.edu While the specific metabolic pathways of 1,2-dibromoethane within plants are not fully elucidated, conjugation with molecules like glutathione (B108866) is a known detoxification pathway for xenobiotics in organisms. In mammals, conjugation of 1,2-dibromoethane with glutathione has been shown to be a significant metabolic pathway. researchgate.net This process leads to the formation of a reactive episulfonium ion which can then be further metabolized. nih.gov It is plausible that a similar conjugation process occurs in plants as part of their detoxification mechanism. Phytovolatilization, the release of volatile contaminants from plants to the atmosphere, is another potential phytotransformation process, although specific data for 1,2-dibromoethane is limited. hawaii.edu

Fate in Aquatic and Sediment Systems

The environmental fate of 1,2-Dibromo(1,2-14C2)ethane, hereafter referred to as 1,2-dibromoethane (EDB), in aquatic and sediment systems is governed by a combination of physical transport, abiotic degradation, and biotic transformation processes. Due to its high water solubility and low sorption potential, EDB is mobile in aquatic environments and can leach into groundwater, where its persistence can be significant. cdc.govdcceew.gov.au

Physical and Abiotic Pathways

Upon release into surface waters, the most significant and rapid removal process for EDB is volatilization into the atmosphere. cdc.gov Estimated volatilization half-lives range from 1 to 16 days for flowing and standing surface waters. cdc.gov Sorption to suspended particulate matter or bottom sediment is not considered a major fate process due to the compound's low soil sorption coefficient. cdc.govcdc.gov

Abiotic degradation of EDB in water occurs, but the rates are generally slow. cdc.gov Hydrolysis is a primary abiotic degradation pathway, though EDB is resistant to it. cdc.gov Reported hydrolytic half-lives vary considerably, ranging from 2.5 to 13.2 years under neutral pH conditions. cdc.govepa.gov The hydrolysis of EDB can proceed through two main pathways: a nucleophilic substitution reaction with water to form 2-bromoethanol, which can further react to form ethylene glycol, or a dehydrobromination reaction that produces vinyl bromide. guidechem.com The presence of natural catalysts, such as hydrogen sulfide, can significantly increase the rate of hydrolysis, reducing the half-life from several years to approximately two months. epa.gov Direct photolysis in water is not a significant degradation route. cdc.gov

Biodegradation

Biotic and abiotic degradation processes in surface waters are slow in comparison to the rate of volatilization. cdc.gov However, in groundwater and sediment, where volatilization is not a factor, biodegradation becomes a more critical transformation pathway. The persistence of EDB in these environments can be substantial, with half-lives potentially lasting for months or even years. epa.govwho.int

Research has shown that EDB can be biodegraded under both aerobic and anaerobic conditions by specific microbial consortia. nih.govdocumentsdelivered.com An enriched consortium containing anaerobic bacteria such as Desulfovibrio and facultative anaerobes like Chromobacterium has demonstrated the ability to degrade EDB. nih.govresearchgate.netnih.gov A proposed two-phase biodegradation scheme involves an aerobic pathway leading to carbon dioxide and an anaerobic pathway proceeding via a dihaloelimination reaction to form ethylene. nih.govdocumentsdelivered.com

Several environmental factors significantly influence the rate of EDB biodegradation. Studies with microbial consortia have shown that biodegradation efficiency is temperature-dependent, with more than 61% of EDB degraded at 15°C and complete degradation observed at 30-35°C. researchgate.net Dissolved oxygen (DO) concentration also plays a crucial role; biodegradation was promoted at DO levels between 1.2 and 5.1 mg/L but was inhibited at a higher DO concentration of 7.8 mg/L. nih.gov

In some contaminated aquifers, natural attenuation of EDB is negligible. However, the biodegradation rate can be significantly enhanced through biostimulation. nih.gov One study demonstrated that in microcosms where no significant removal occurred over 300 days, the addition of phenol (B47542) as a co-substrate stimulated the local microbial community, resulting in the degradation of up to 80% of the initial EDB concentration. nih.gov This suggests that the degradation was facilitated by phenol hydroxylase enzymes rather than a specific dehalogenase. nih.gov

Table 1: Estimated Half-Lives of 1,2-Dibromoethane in Aquatic Systems

ProcessEnvironmentReported Half-LifeSource(s)
VolatilizationSurface Water (River/Lake)1–16 days cdc.govepa.govwho.int
HydrolysisWater (pH 7)2.5–13.2 years cdc.govepa.govguidechem.com
Hydrolysis (catalyzed)Water (with H₂S)~2 months epa.gov
BiodegradationGroundwaterCan be months to years epa.gov
Overall AttenuationGroundwater17.33 years (natural attenuation rate) nih.gov

Table 2: Research Findings on Factors Influencing Biodegradation of 1,2-Dibromoethane

FactorConditionObserved Effect on BiodegradationSource(s)
Temperature15°C>61% degradation efficiency nih.govresearchgate.netnih.gov
30-35°CComplete degradation researchgate.net
Dissolved Oxygen (DO)1.2–5.1 mg/LPromotes biodegradation nih.govdocumentsdelivered.com
7.8 mg/LInhibits biodegradation nih.gov
BiostimulationUnamended MicrocosmNo significant removal after 300 days nih.gov
Amended with PhenolUp to 80% degradation nih.gov
Microbial PresenceAnaerobic/Facultative Anaerobic Consortia (Desulfovibrio, Chromobacterium)Effective degradation under both aerobic and anaerobic conditions nih.govresearchgate.netnih.gov

Mechanistic Investigations Using 1,2 Dibromo 1,2 14c2 Ethane As a Tracer

Elucidation of Reaction Mechanisms in Chemical Systems

The carbon-14 (B1195169) label in 1,2-dibromo(1,2-14C2)ethane serves as a tracer to follow the carbon atoms through various chemical reactions. This is crucial for distinguishing between proposed mechanistic pathways.

1,2-Dibromoethane (B42909) can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. The use of this compound allows researchers to track the carbon skeleton of the molecule, confirming that the substitution occurs at the original carbon positions.

The SN2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. libretexts.org While 1,2-dibromoethane is achiral, studies on related chiral haloalkanes have firmly established this stereochemical outcome. In the context of this compound, the radiolabel helps to quantify the yield of substitution products, such as ethylene (B1197577) glycol when hydroxide (B78521) ions act as nucleophiles, versus elimination products.

The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. While primary alkyl halides like 1,2-dibromoethane are generally poor substrates for SN1 reactions due to the instability of the primary carbocation, under certain conditions or with structural modifications that stabilize the carbocation, this pathway can be investigated. The presence of the ¹⁴C label would be instrumental in tracking any potential rearrangement products that might arise from the carbocation intermediate, a hallmark of the SN1 mechanism.

When treated with a strong base, 1,2-dibromoethane undergoes elimination reactions, a process known as dehydrohalogenation, to form vinyl bromide and subsequently acetylene. The E2 (bimolecular elimination) mechanism is a concerted process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. pressbooks.pub The use of this compound allows for the direct tracing of the carbon atoms into the final alkyne product.

The kinetic isotope effect (KIE) is a valuable tool in mechanistic studies. scispace.com While carbon-14 KIEs are smaller and less frequently utilized than deuterium (B1214612) KIEs, they can still provide information about the rate-determining step of a reaction. scispace.com A significant ¹⁴C KIE would be observed if a C-Br or C-H bond involving a labeled carbon is broken in the rate-determining step of the elimination reaction. Comparing the reaction rates of labeled and unlabeled 1,2-dibromoethane can thus offer insights into the transition state of the E2 reaction. libretexts.org

Tracing Carbon Flow in Biotic Processes (excluding human clinical metabolism)

The radiolabel in this compound is invaluable for tracking its journey through complex biological systems, helping to map metabolic pathways and identify degradation products in various organisms.

Microorganisms have demonstrated the ability to degrade 1,2-dibromoethane under both aerobic and anaerobic conditions. mdpi.com The use of this compound has been instrumental in elucidating the different metabolic routes employed by these microbes.

Under aerobic conditions, some bacteria can utilize 1,2-dibromoethane as a sole carbon and energy source. mdpi.com Tracer studies with ¹⁴C-labeled 1,2-dibromoethane have shown that the carbon atoms are ultimately mineralized to ¹⁴CO₂, indicating a complete breakdown of the molecule. researchgate.net The initial steps are believed to involve oxidative or hydrolytic dehalogenation.

In anaerobic environments, the degradation pathways are different. Studies using this compound have helped to identify dihaloelimination as a key mechanism in some anaerobic bacteria, such as Sulfurospirillum multivorans, where 1,2-dibromoethane is directly converted to ethylene. mdpi.com The detection of radiolabeled ethylene confirms this direct elimination pathway. Other anaerobic pathways can lead to the formation of various volatile organic compounds, and the ¹⁴C label is essential for tracking the distribution of the carbon skeleton among these products.

Table 1: Microbial Biotransformation of this compound

Microbial GenusConditionKey Transformation PathwayFinal Labeled Product(s)
MycobacteriumAerobicOxidative Degradation¹⁴CO₂
AncylobacterAerobicHydrolytic Dehalogenation¹⁴CO₂
SulfurospirillumAnaerobicDihaloelimination[¹⁴C]Ethylene
DesulfovibrioAnaerobicReductive Dehalogenation[¹⁴C]Ethane

This table is a simplified representation based on general microbial degradation pathways.

The uptake and metabolism of xenobiotics like 1,2-dibromoethane by plants is a critical area of environmental science. The use of this compound allows researchers to trace the fate of this compound within plant tissues.

Studies have shown that plants have a limited ability to take up 1,2-dibromoethane from the soil. orst.edu However, for any amount that is absorbed, tracer studies using this compound can reveal how the carbon is processed. For instance, in the biosynthesis of certain plant compounds, small organic molecules can be incorporated. Research has shown that 1,2-dibromo(1,2-¹⁴C₂)ethane can be used as a precursor in the laboratory synthesis of [2,3-¹⁴C₂]-putrescine, a compound that is a precursor to pyrrolizidine (B1209537) alkaloids in plants like Senecio isatideus. rsc.org This demonstrates the utility of the labeled compound in studying biosynthetic pathways, even if the direct uptake and incorporation of 1,2-dibromoethane itself by the plant is not the primary focus.

Furthermore, the breakdown products of this compound within the plant can be identified. This could include incorporation of the ¹⁴C label into general biomass, indicating that the plant has metabolized the compound and assimilated the carbon. Conversely, the detection of specific radiolabeled metabolites can point to particular detoxification pathways.

Advanced Analytical and Detection Methodologies for 1,2 Dibromo 1,2 14c2 Ethane Studies

Radiometric Quantification Techniques

Radiometric techniques are the cornerstone for the quantitative analysis of 1,2-Dibromo(1,2-14C2)ethane, offering high sensitivity and specificity for the ¹⁴C isotope.

Liquid Scintillation Counting (LSC) and its Enhancements

Liquid Scintillation Counting (LSC) is a widely used method for the quantification of beta-emitting radionuclides like ¹⁴C. uwm.eduhidex.com The principle involves dissolving the sample containing this compound in a liquid scintillation cocktail. This cocktail contains a solvent and fluors that emit light when excited by the beta particles from the ¹⁴C decay. berthold.com The emitted photons are then detected by photomultiplier tubes (PMTs) in a liquid scintillation counter. berthold.com

For a volatile compound such as this compound, sample preparation is critical to prevent loss of the analyte. This can involve trapping the compound from a gas stream into a suitable scintillation cocktail or performing extractions from environmental or biological matrices with a high-boiling-point solvent that is compatible with the cocktail.

Enhancements in LSC technology include:

Improved Scintillation Cocktails: Modern cocktails are designed to be more resistant to quenching effects from sample impurities and colored matrices, leading to higher counting efficiencies.

Quench Correction: Advanced LSC instruments use external standards or spectral analysis to determine the degree of quenching and automatically correct the results, ensuring greater accuracy. mednexus.org

Low-Level Counters: For samples with very low activity, ultra-low-level counters with increased shielding and guard detectors are employed to reduce background radiation and improve the signal-to-noise ratio.

Table 1: Typical LSC Parameters for ¹⁴C-labeled Volatile Compounds
ParameterValue/ConditionReference
Energy Window18.6 - 156 keV uwm.edu
Counting Efficiency>90% (unquenched) uwm.edu
Typical Counting Time1-10 minutes per sample eag.com
Common ScintillatorsPPO (2,5-diphenyloxazole), POPOP (1,4-bis-2-(5-phenyloxazolyl)benzene) researchgate.net

Accelerator Mass Spectrometry (AMS) for Ultra-Trace Analysis

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring long-lived radionuclides like ¹⁴C, capable of detecting attomole levels. researchgate.netwikipedia.org Unlike LSC, which counts radioactive decays, AMS counts the individual ¹⁴C atoms in a sample relative to the stable carbon isotopes (¹²C and ¹³C). radiocarbon.com This direct atom counting provides much higher sensitivity, making it ideal for studies with very low concentrations of this compound. radiocarbon.com

The process involves converting the carbon in the sample to graphite, which is then ionized. The resulting ion beam is accelerated to high energies (mega-electronvolts). mpic.de At these energies, molecular isobars that could interfere with the measurement are destroyed. nih.gov Magnets and detectors then separate and count the ¹⁴C ions. mpic.de

The ultra-high sensitivity of AMS allows for the use of smaller sample sizes and lower doses of the radiolabeled compound in experimental studies. nih.gov This is particularly advantageous in environmental monitoring and in vivo metabolic studies.

Table 2: Comparison of LSC and AMS for ¹⁴C Detection
FeatureLiquid Scintillation Counting (LSC)Accelerator Mass Spectrometry (AMS)Reference
PrincipleDecay CountingAtom Counting radiocarbon.com
Sensitivity~10⁹ atoms of ¹⁴C~10⁵ atoms of ¹⁴C medistri.swiss
Sample SizeMilligrams to gramsMicrograms to milligrams nih.gov
Measurement TimeMinutes to hoursHours per sample radiocarbon.com

Chromatographic and Spectrometric Separation and Identification

To analyze this compound and its potential metabolites or degradation products in complex mixtures, separation techniques are coupled with detection methods.

High-Performance Liquid Chromatography (HPLC) with Radio-Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. While 1,2-Dibromoethane (B42909) is volatile, HPLC can be employed for the analysis of its less volatile metabolites. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be used for separation. nih.gov

For the analysis of ¹⁴C-labeled compounds, the HPLC system is equipped with a radiometric detector placed in-line after the primary detector (e.g., UV). berthold.com This detector can be a solid scintillator flow cell or a system that mixes the HPLC eluent with a liquid scintillation cocktail before it passes through a flow-through detector. eag.com This setup allows for the simultaneous acquisition of a conventional chromatogram and a radiochromatogram, enabling the correlation of chemical peaks with radioactivity. berthold.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like 1,2-Dibromoethane. nih.gov The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

For the analysis of this compound, the presence of the ¹⁴C atoms will result in a molecular ion peak that is shifted by +2 mass units compared to the unlabeled compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be retained, aiding in the identification of bromine-containing fragments.

Several EPA methods, such as 504.1 and 524.3, detail the GC analysis of 1,2-Dibromoethane in water samples, often involving a pre-concentration step like purge and trap or microextraction. hidex.comeag.com These methods can be adapted for the analysis of this compound.

Table 3: GC-MS Parameters for 1,2-Dibromoethane Analysis (Adaptable for ¹⁴C-labeled version)
ParameterConditionReference
ColumnDB-624 or similar eag.com
Injector Temperature200 °C ox.ac.uk
Carrier GasHelium ox.ac.uk
Oven ProgramInitial 40 °C, ramped to 190 °C ox.ac.uk
DetectorMass Spectrometer (Selective Ion Monitoring) or Electron Capture Detector (ECD) hidex.comeag.com
Characteristic m/z ions107, 109, 186, 188, 190 psu.edu

Advanced Hyphenated Techniques (e.g., LC-AMS, GC-MS with Radiometric Detection)

The coupling of separation techniques with highly sensitive radiometric detectors provides powerful analytical tools.

LC-AMS: In this technique, the eluent from an HPLC is collected in fractions, which are then converted to graphite and analyzed by AMS. This offline approach allows for the ultra-sensitive quantification of ¹⁴C in specific chromatographic peaks, enabling detailed metabolite profiling from very small samples.

GC-MS with Radiometric Detection: For volatile compounds, the effluent from the GC column can be split, with one portion going to the mass spectrometer for identification and the other to a radiometric detector. This can be a proportional counter or a system that combusts the analytes to ¹⁴CO₂, which is then trapped and counted by LSC. This provides simultaneous structural information and quantification of radioactivity. Halogen-specific detectors (XSD) can also be used in GC for the selective detection of halogenated compounds. cambridge.org

Sample Preparation and Matrix Considerations for Radiolabeled Analysis

The accurate quantification of this compound in environmental and biological samples is critically dependent on meticulous sample preparation. The primary objective of sample preparation is to extract the radiolabeled analyte from the sample matrix, remove interfering co-extractives, and concentrate it to a level suitable for detection by radiometric techniques. The choice of methodology is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Matrix effects, defined as the combined effect of all components in a sample other than the analyte on the measurement, are a significant challenge in the analysis of trace-level compounds. chromatographyonline.comresearchgate.net These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. researchgate.neteijppr.com In radiolabeled studies, where precision is paramount, understanding and mitigating matrix effects are essential for obtaining reliable data.

Sample Preparation Techniques

A variety of techniques are employed to extract this compound from diverse matrices. These methods are generally applicable to both the radiolabeled and non-labeled forms of the compound.

Environmental Matrices (Water, Soil, Air):

Water: For aqueous samples, purge-and-trap is a highly effective concentration technique, where the volatile 1,2-dibromoethane is purged from the water with an inert gas and trapped on an adsorbent material like Tenax GC or Amberlite XAD-4 resin. inchem.org The analyte is then thermally desorbed or eluted with a small volume of a solvent such as hexane for analysis. inchem.org Other methods include direct solvent extraction with a water-immiscible solvent (e.g., hexane), headspace collection, and direct absorption onto organic resins. who.intepa.gov

Soil and Sediment: The persistence of 1,2-dibromoethane in soil, particularly its sorption to soil micropores, presents a challenge for extraction. cdc.gov Solvent extraction is often the most satisfactory technique for soil samples. epa.gov The soil is typically mixed with a solvent like hexane to extract the analyte. Due to the compound's volatility, care must be taken to prevent losses during sample handling and extraction. cdc.gov

Air: Analysis of 1,2-dibromoethane in air involves collecting the sample by drawing it through a sorbent tube containing a porous polymer like Chromosorb. inchem.org The trapped compound is then extracted with a solvent or thermally desorbed directly into the analytical instrument. inchem.org

Biological Matrices (Tissues, Blood, Urine):

Analysis of biological samples is complicated by the presence of complex matrices containing proteins, lipids, and other endogenous substances that can interfere with the assay. psu.edu Sample preparation for these matrices often involves more rigorous cleanup steps.

Homogenization and Extraction: Tissues are typically homogenized before extraction with an organic solvent.

Protein Precipitation: For blood, plasma, or serum samples, protein precipitation is a common first step to remove the bulk of proteinaceous material.

Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that can be used to isolate the analyte from complex biological fluids and tissue extracts, effectively reducing matrix interferences.

The following table summarizes common sample preparation methods for different matrices.

MatrixPreparation TechniqueKey ConsiderationsReferences
WaterPurge-and-TrapHighly effective for volatile compounds; requires specialized equipment. inchem.orgwho.int
WaterLiquid-Liquid Extraction (LLE)Simple and widely used; choice of solvent (e.g., hexane) is crucial. epa.gov
Soil/SedimentSolvent ExtractionEfficient for removing sorbed analyte; agitation method and time are important parameters. epa.gov
AirSorbent Tube Collection/Thermal DesorptionStandard method for volatile organic compounds; selection of sorbent material is key. inchem.org
Biological TissuesHomogenization followed by Solvent ExtractionEnsures efficient extraction from solid samples; requires subsequent cleanup. psu.edu
Blood/PlasmaProtein Precipitation followed by SPERemoves major interferences (proteins, phospholipids); improves assay sensitivity. eijppr.compsu.edu

Matrix Considerations and Mitigation Strategies

Matrix effects arise from co-eluting components that can alter the ionization efficiency of the target analyte in the detector source or interfere with the radiometric measurement. eijppr.comnih.gov In liquid chromatography-mass spectrometry (LC-MS), for example, endogenous phospholipids from biological samples are a major source of matrix effects, often causing ion suppression. eijppr.com In radiolabeled analysis, quench (the reduction of scintillation light output) caused by colored or chemical impurities from the matrix can lead to underestimation of radioactivity.

Effective management of matrix effects is crucial for the development of robust and reliable analytical methods. psu.edu Several strategies can be employed to minimize their impact:

Effective Sample Cleanup: The most direct approach is to remove interfering components from the sample extract before analysis. This can be achieved through techniques like solid-phase extraction (SPE), which can separate the analyte from many matrix components.

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components can significantly reduce interference. eijppr.com

Dilution: A simple method to reduce the concentration of interfering matrix components is to dilute the sample extract. chromatographyonline.com This is effective when the analytical method has sufficient sensitivity to detect the diluted analyte.

Matrix-Matched Calibration: To compensate for matrix effects, calibration standards can be prepared in a blank matrix extract that is free of the analyte. researchgate.net This ensures that the standards and the samples are affected by the matrix in a similar way, improving accuracy.

Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a highly effective way to correct for matrix effects and variations in sample recovery. chromatographyonline.com The internal standard is added to the sample at the beginning of the preparation process and is subject to the same matrix effects and procedural losses as the analyte.

The table below outlines common sources of matrix interference and corresponding mitigation strategies.

Matrix TypeCommon Interfering ComponentsPotential EffectMitigation StrategyReferences
Biological (Blood, Plasma)Proteins, PhospholipidsIon suppression in MS, Quenching in LSCProtein precipitation, Solid-Phase Extraction (SPE) eijppr.compsu.edu
Environmental (Soil)Humic and Fulvic AcidsSignal suppression, QuenchingSPE cleanup, Gel Permeation Chromatography (GPC) cdc.gov
Environmental (Water)Dissolved Organic Matter, SaltsIon suppression/enhancementDilution, Matrix-matched calibration chromatographyonline.comwho.int
Food/FeedFats, Pigments, CarbohydratesComplex interferences, QuenchingLLE, SPE, QuEChERS method inchem.org

By carefully selecting and optimizing sample preparation protocols and implementing strategies to account for matrix effects, researchers can ensure the generation of high-quality, accurate data in studies involving this compound.

Theoretical and Computational Approaches in 1,2 Dibromoethane Research

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemistry, a branch of chemistry focused on the application of quantum mechanics to chemical systems, allows for the detailed investigation of chemical reactions. wikipedia.org By solving approximations of the Schrödinger equation, these methods can map out potential energy surfaces for a reaction, identifying the most likely pathways from reactants to products. fiveable.me This is critical for understanding the degradation and transformation of environmental contaminants like 1,2-dibromoethane (B42909).

Key Applications:

Transition State Theory: Quantum chemical calculations are used to locate the transition state—the highest energy point along a reaction path. fiveable.me The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. Methods like Density Functional Theory (DFT) are often employed to balance computational cost and accuracy in determining these energetics. wikipedia.orgfiveable.me

Reaction Mechanism Elucidation: These calculations can be used to explore various potential degradation pathways for 1,2-dibromoethane, such as nucleophilic substitution or elimination reactions that lead to the removal of bromide ions. By comparing the energy barriers of different pathways, researchers can predict which degradation mechanisms are most favorable under specific environmental conditions.

Spectroscopic Properties: Quantum chemistry can predict spectroscopic data, which helps in the experimental identification of transient intermediates and final products of 1,2-dibromoethane degradation. wikipedia.org

Computational studies can model reactions such as the dehalogenation of 1,2-dibromoethane, providing detailed energetic data that helps explain its persistence or degradation in different environments. This theoretical data can then be correlated with experimental results, often obtained using 1,2-Dibromo(1,2-14C2)ethane to trace the reaction products.

Molecular Dynamics Simulations of Environmental Interactions

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into how contaminants like 1,2-dibromoethane interact with their surroundings. 193.6.1 This is particularly useful for understanding its partitioning and transport between different environmental compartments, such as water, soil, and biological membranes.

Research Focus Areas:

Solvation and Transport in Water: MD simulations can model the behavior of 1,2-dibromoethane in aqueous solutions, calculating properties like the free energy of solvation. This helps in understanding its solubility and its tendency to move with groundwater.

Interaction with Soil Organic Matter: The fate of 1,2-dibromoethane in soil is heavily influenced by its interaction with soil components. MD simulations can model the adsorption and desorption processes onto surfaces like clays (B1170129) and organic matter, providing a molecular-level understanding of the forces governing its retention in soil.

Membrane Permeation: Understanding how 1,2-dibromoethane crosses biological membranes is key to assessing its bioavailability and potential for bioaccumulation. MD simulations can model the permeation process, calculating the energy profile as the molecule moves from an aqueous environment into and across a lipid bilayer. 193.6.1

These simulations provide a dynamic picture that complements the static energy calculations from quantum chemistry and the macroscopic predictions of fate and transport models.

Predictive Modeling of Environmental Fate and Transport

Predictive models are essential tools for assessing the environmental risk of contaminants by simulating their movement and persistence. ohio.govwiley.com For 1,2-dibromoethane (EDB), models have been developed to understand its distribution after being introduced into the environment, such as from its past use as a soil fumigant. usgs.gov These models integrate various chemical, physical, and biological processes to predict contaminant concentrations in soil, water, and air over time. ohio.gov

A study of EDB contamination in central Florida utilized two types of models to analyze its behavior in soil and groundwater. usgs.gov A mass-balance model was first used to quantify key processes, including:

Volatilization

Vapor diffusion in soils

Sorption to organic carbon

Chemical and biological degradation usgs.gov

Subsequently, an analytical model based on the three-dimensional advection-dispersion equation was used to predict the movement of the contaminant plume in groundwater. usgs.gov The model's calculations, using an EDB half-life of 0.65 years, closely matched the peak concentrations observed in monitoring wells. usgs.gov

The accuracy of these predictive models relies on precise input parameters. ohio.gov These parameters are often determined through laboratory experiments, where this compound serves as a highly sensitive tracer to measure rates of degradation, sorption, and transport. sustainability-directory.comworld-nuclear.org The data gathered from tracing the radiolabeled compound provides the real-world measurements needed to calibrate and validate the predictive simulations. uci.edu

The table below presents key environmental fate and transport properties for 1,2-dibromoethane, sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov Such data is foundational for parameterizing predictive models.

PropertyExperimental ValuePredicted ValueUnit
Atmospheric Hydroxylation Rate2.50e-132.51e-13cm³/molecule·sec
Fish Biotransformation Half-Life (Km)0.1480.148days
Bioconcentration Factor15.19.87L/kg
Soil Adsorption Coefficient (Koc)51.350.8L/kg
Biodegradation Half-Life18.2-days
Bioaccumulation Factor8.27-L/kg

Future Perspectives and Emerging Research Avenues for 1,2 Dibromo 1,2 14c2 Ethane Studies

Development of Novel Radiosynthetic Routes for Complex Isotopic Labeling

Currently, the primary starting material for carbon-14 (B1195169) radiosynthesis is barium carbonate ([14C]BaCO3), which is converted into key building blocks like [14C]CO2, [14C]CH3I, and metal [14C]cyanides. nih.govwuxiapptec.com Future research could focus on developing novel methods for the efficient incorporation of these C1 building blocks into small halogenated hydrocarbon skeletons. For a molecule like 1,2-dibromoethane (B42909), this could involve:

Advanced Catalytic Methods: Exploring new transition-metal-catalyzed reactions for the direct insertion of [14C]CO or [14C]CO2 into C-C or C-H bonds of ethane (B1197151) precursors, followed by bromination.

Flow Radiochemistry: Utilizing microfluidic technologies to perform radiosyntheses in a continuous flow system. This can offer better control over reaction conditions, improve safety, and potentially increase yields for the synthesis of volatile compounds like 1,2-Dibromo(1,2-14C2)ethane.

Enzymatic and Bio-catalytic Routes: Investigating the use of enzymes or whole-cell biocatalysts for the specific incorporation of carbon-14 into ethane precursors. nih.gov Fermentation processes using 14C-labeled precursors have shown success in the synthesis of complex molecules and could be adapted for simpler structures. nih.gov

A summary of emerging trends in the synthesis of 14C-labeled compounds is presented in the table below.

Radiosynthetic ApproachDescriptionPotential Relevance for this compound
Late-Stage Labeling Introduction of the 14C isotope in the final steps of the synthesis. openmedscience.comopenmedscience.comCould enable more efficient synthesis from non-radioactive precursors, reducing radioactive waste.
[14C]CO2 Utilization Development of novel reactions for the incorporation of [14C]CO2 into organic molecules. nih.govCould provide a direct route to introducing the 14C label into the ethane backbone.
[14C]CH3I in C-C bond formation Using [14C]methyl iodide in coupling reactions to build the carbon skeleton. nih.govacs.orgCould be adapted for the synthesis of the two-carbon backbone of ethane.
Flow Radiochemistry Performing radiosynthesis in continuous-flow microreactors.Offers enhanced safety and control for handling a volatile and hazardous compound.

Integration with Multi-Omics Approaches in Environmental Microbiology Studies

Understanding the microbial degradation of environmental pollutants like 1,2-dibromoethane is crucial for developing effective bioremediation strategies. mdpi.comnih.gov The use of this compound in conjunction with multi-omics approaches represents a powerful future research avenue. Multi-omics involves the comprehensive analysis of different types of biological molecules, such as DNA (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

By exposing microbial communities to this compound, researchers can:

Identify Key Degraders: Through techniques like DNA-based stable isotope probing (SIP), the organisms that actively incorporate the 14C from the labeled compound into their biomass can be identified. This allows for the pinpointing of the specific microorganisms responsible for its degradation in a complex microbial community.

Elucidate Degradation Pathways: Metabolomics can be used to track the formation of 14C-labeled intermediates and final products, providing a detailed map of the biodegradation pathway. mdpi.comnih.gov This is crucial for understanding the mechanisms of detoxification and identifying any potentially harmful byproducts.

Uncover the Genetic and Enzymatic Machinery: Proteomics can identify the specific enzymes (dehalogenases, monooxygenases, etc.) that are upregulated in the presence of 1,2-dibromoethane. mdpi.com By correlating the proteomic data with genomic and transcriptomic data, the genes encoding these key enzymes can be identified.

The integration of these approaches can provide a holistic view of how microbial communities respond to and degrade 1,2-dibromoethane.

Omics TechniqueApplication in this compound Biodegradation Studies
Genomics (DNA-SIP) Identification of microorganisms that assimilate carbon from this compound.
Transcriptomics Analysis of gene expression to identify genes that are activated during the degradation process.
Proteomics Identification of the specific enzymes and proteins involved in the breakdown of the compound. mdpi.com
Metabolomics Tracking of 14C-labeled metabolites to elucidate the complete degradation pathway.

Advanced Tracing Applications in Complex Environmental Systems

The primary utility of this compound is as a tracer for its non-labeled counterpart in the environment. mdpi.com Future research will likely see more sophisticated applications of this tracer in complex environmental matrices like soil and groundwater. researchgate.netusgs.govmdpi.comepa.gov

Emerging applications include:

High-Resolution Site Characterization: Using this compound to map the transport and fate of EDB plumes in contaminated aquifers with high precision. This can help in designing more effective and targeted remediation strategies.

Quantifying Natural Attenuation: By monitoring the disappearance of the 14C label and the appearance of 14C-labeled degradation products, the rates of natural attenuation processes like biodegradation and abiotic degradation can be accurately quantified in situ. nih.gov

Evaluating Remediation Technologies: this compound can be used as a tool to assess the effectiveness of different remediation technologies, such as in-situ chemical oxidation or bioremediation, by providing a clear picture of the extent of contaminant removal and transformation.

Understanding Matrix Interactions: The radiolabel can be used to study the interaction of 1,2-dibromoethane with soil and sediment components, including sorption to organic matter and diffusion into low-permeability zones. This is crucial for predicting the long-term persistence of the contaminant.

Interdisciplinary Research Synergies in Environmental and Mechanistic Chemistry

The study of this compound is inherently interdisciplinary, bridging environmental science, microbiology, and chemistry. Future research will benefit from strengthening these interdisciplinary synergies, particularly with the integration of computational chemistry. nih.gov

Potential areas of synergistic research include:

Combining Tracer Studies with Computational Modeling: Experimental data from tracer studies with this compound can be used to validate and refine computational models that predict the fate and transport of contaminants in the subsurface. nih.gov

Mechanistic Elucidation of Degradation Pathways: Isotope fractionation studies, which can be performed with 14C-labeled compounds, provide insights into reaction mechanisms. nih.govnih.gov When combined with quantum mechanical calculations, these experimental results can lead to a detailed understanding of the enzymatic and abiotic reactions that break down 1,2-dibromoethane.

Predictive Toxicology: By understanding the metabolic pathways of 1,2-dibromoethane through tracer studies, computational toxicology models can be developed to predict the formation of toxic metabolites and their potential impact on ecosystems and human health.

Q & A

Basic: What are the standard methods for synthesizing 1,2-Dibromo(1,2-14C₂)ethane, and how can reaction efficiency be optimized?

Answer:
The electrochemical dibromination of ethylene derivatives is a common method. For example, styrene derivatives dissolved in chloroform with NaBr and H₂SO₄ undergo electrolysis at 30°C using platinum electrodes (current density: 40 mA/cm², potential: 1.1–1.3 V). Optimization strategies include:

  • Adjusting current density to minimize side reactions.
  • Using anhydrous conditions to prevent hydrolysis.
  • Monitoring reaction progress via HPLC with UV detection .
    For isotopic labeling (¹⁴C), substitute ¹⁴C-labeled ethylene precursors during synthesis and validate labeling efficiency via radiometric analysis or mass spectrometry.

Basic: How is the structural integrity of 1,2-Dibromo(1,2-14C₂)ethane verified post-synthesis?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm bromine substitution patterns (e.g., δ ~5.15 ppm for CHBr in ¹H NMR; δ ~50–56 ppm for C-Br in ¹³C NMR) .
  • IR Spectroscopy : Absence of C=C peaks (~1630 cm⁻¹) and presence of C-Br stretches (~590 cm⁻¹) .
  • Radiochemical purity : Use liquid scintillation counting or autoradiography to verify ¹⁴C incorporation .

Advanced: How does isotopic labeling with ¹⁴C affect the reaction pathways of 1,2-Dibromoethane in organic synthesis?

Answer:
¹⁴C labeling enables tracking of specific carbons in reaction mechanisms (e.g., carbopalladation or elimination reactions). While kinetic isotope effects (KIE) for ¹⁴C are minimal compared to ²H, isotopic dilution assays can quantify reaction intermediates. For example:

  • Use labeled 1,2-Dibromoethane in Grignard reactions to trace ethylene release via ¹⁴CO₂ trapping .
  • Compare reaction rates with unlabeled analogs to identify isotopic perturbations .

Advanced: What strategies resolve contradictions in thermodynamic data for 1,2-Dibromoethane reactions?

Answer:
Conflicting ΔfH° (formation enthalpy) or ΔrH° (reaction enthalpy) values (e.g., from Izmailov vs. Cox & Pilcher ) can be addressed by:

  • Cross-referencing multiple databases (NIST, CRC Handbook).
  • Validating data via calorimetric experiments (e.g., bomb calorimetry for combustion enthalpy).
  • Using computational methods (DFT, Gaussian) to model gas-phase thermodynamics .

Basic: What are the primary applications of 1,2-Dibromo(1,2-14C₂)ethane in synthetic chemistry?

Answer:
Methodological uses include:

  • Grignard reagent activation : Reacts with Mg to generate MgBr₂, enhancing nucleophilicity .
  • Domino carbopalladation-cyclization : Acts as an oxidizer in Pd-catalyzed C–C bond formation .
  • Isotopic tracer studies : Track ethylene release in degradation or metabolic pathways .

Advanced: How to design experiments to study the environmental degradation of ¹⁴C-labeled 1,2-Dibromoethane?

Answer:

  • Microcosm studies : Incubate labeled compound in soil/water systems under controlled O₂ levels.
  • Radiolabel tracking : Quantify ¹⁴CO₂ evolution (aerobic) or ¹⁴CH₄ (anaerobic) via scintillation counting.
  • Metabolite profiling : Use GC-MS or LC-MS to identify brominated intermediates .

Basic: What precautions are necessary when handling 1,2-Dibromo(1,2-14C₂)ethane in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Collect ¹⁴C-labeled waste in shielded containers for licensed radioactive disposal.
  • Ventilation : Maintain airflow >100 ft/min to prevent vapor accumulation (TLV: 0.045 ppm) .

Advanced: How to analyze kinetic parameters of 1,2-Dibromo(1,2-14C₂)ethane in carbopalladation reactions?

Answer:

  • Stopped-flow kinetics : Monitor Pd intermediate formation via UV-vis spectroscopy.
  • Isotopic labeling : Use ¹⁴C-labeled ethane to trace ethylene release rates via radiochemical detection.
  • Arrhenius analysis : Measure rate constants at 25–50°C to calculate activation energy (Eₐ) .

Basic: What spectroscopic techniques are critical for characterizing ¹⁴C-labeled 1,2-Dibromoethane?

Answer:

  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (m/z 187.861 for unlabeled; +2 amu for ¹⁴C₂) .
  • Radiochemical purity : Use autoradiography or HPLC with radiometric detectors .
  • NMR : Structural confirmation (non-isotopic carbons) .

Advanced: How can computational modeling complement experimental data in understanding 1,2-Dibromoethane’s reactivity?

Answer:

  • DFT calculations : Predict transition states for bromine elimination (e.g., B3LYP/6-31G*) .
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., chloroform vs. DCM) .
  • Thermodynamic databases : Validate computed ΔfH° against experimental data (NIST) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.